N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-29-8-2-3-18-15-19(4-6-21(18)29)22(30-9-11-33-12-10-30)17-27-25(31)26(32)28-20-5-7-23-24(16-20)35-14-13-34-23/h4-7,15-16,22H,2-3,8-14,17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVKRZQLOVFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and tetrahydroquinoline intermediates, followed by their coupling with morpholine and ethanediamide under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxin, tetrahydroquinoline, or morpholine derivatives. Examples could be:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide analogs with different substituents.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide lies in its specific combination of structural features. This unique arrangement of benzodioxin, tetrahydroquinoline, and morpholine moieties may confer distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and therapeutic potential based on available research findings.
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine . The general procedure includes:
- Formation of Sulfonamide Derivatives : The starting amine is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives.
- Coupling Reactions : These sulfonamides are then coupled with various 2-bromo-N-(un/substituted-phenyl)acetamides to form the target compound through a series of reactions involving DMF and lithium hydride as a base .
Key Steps in Synthesis
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3, pH 9-10 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF, Lithium hydride | Target compound |
Enzyme Inhibition Studies
Research has shown that derivatives of the compound exhibit significant inhibitory activity against key enzymes related to various diseases:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have demonstrated moderate inhibitory effects on AChE, which is crucial for treating Alzheimer's disease.
- α-glucosidase : Inhibitory activity against α-glucosidase suggests potential therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
Antiproliferative Activity
In vitro studies have indicated that compounds related to tetrahydroquinoline derivatives , which share structural similarities with the target compound, show antiproliferative effects against various cancer cell lines including:
- Human cervix carcinoma (HeLa)
- Colorectal adenocarcinoma (HT-29)
These studies report IC50 values indicating significant cytotoxicity towards cancer cells .
Case Studies and Findings
A study focusing on a library of compounds including tetrahydroquinoline derivatives reported significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HeLa | 42 ± 6 |
| 5a | HT-29 | 70 ± 2 |
| 2b | MSTO-211H | 62 ± 8 |
These results illustrate the potential of structurally similar compounds in cancer therapy and warrant further investigation into the specific activities of the target compound .
Q & A
Q. Challenges :
- By-product formation : Competing reactions at the morpholine or tetrahydroquinoline nitrogen require precise stoichiometry.
- Purification : Polar by-products necessitate chromatographic separation (e.g., silica gel TLC) .
How can statistical experimental design optimize reaction conditions for this compound?
Advanced Research Focus
Statistical methods like Box-Behnken or Central Composite Design are critical for optimizing variables (temperature, solvent, catalyst loading). Example workflow:
Screening : Identify critical factors (e.g., DMF as solvent improves solubility ).
Response Surface Methodology : Model interactions between variables (e.g., temperature vs. reaction time).
Validation : Confirm predicted optimal conditions (e.g., 80°C, 12 hr, 1.2 eq. morpholine) .
Table 1 : Example Optimization Parameters
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temp. | 60–100°C | 80°C | +25% yield |
| Solvent | DMF vs. THF | DMF | +15% purity |
| Catalyst | None vs. Pd(OAc)₂ | None | Avoids metal contamination |
What spectroscopic techniques resolve structural ambiguities in this compound?
Q. Basic/Advanced Research Focus
- NMR : ¹H and ¹³C NMR distinguish regioisomers (e.g., benzodioxin C-6 vs. C-2 substitution). Conflicting NOE signals may require 2D-COSY for spatial resolution .
- IR : Amide C=O stretches (~1650 cm⁻¹) confirm successful coupling; discrepancies due to H-bonding are resolved via solvent-dependent studies .
- Mass Spectrometry : High-resolution MS (HRMS) identifies impurities (e.g., residual dimethylamine adducts) .
How do structural modifications to the benzodioxin or tetrahydroquinoline moieties affect bioactivity?
Advanced Research Focus
Case Study : Replacing morpholine with pyrrolidine () reduces kinase inhibition by 40%, suggesting morpholine’s oxygen atoms are critical for target binding. Modifications include:
- Benzodioxin : Fluorination at C-6 (cf. ) enhances metabolic stability but reduces solubility.
- Tetrahydroquinoline : N-methylation prevents oxidative degradation but lowers blood-brain barrier penetration .
Table 2 : Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Reference |
|---|---|---|
| Morpholine → Piperidine | ↓ Enzyme inhibition (IC₅₀ +2 µM) | |
| Benzodioxin → Benzothiazole | ↑ Anticancer activity (EC₅₀ -1.5 µM) |
How can computational models enhance reaction design for this compound?
Advanced Research Focus
Integrate quantum mechanics (QM) and machine learning (ML):
- Reaction Path Prediction : QM calculations (e.g., DFT) identify low-energy intermediates, reducing trial-and-error synthesis .
- AI-Driven Optimization : ML algorithms predict solvent effects (e.g., DMF’s dipole moment stabilizes transition states) .
- Feedback Loops : Experimental data refine computational parameters (e.g., activation barriers for amide coupling) .
What methodologies resolve contradictions between in vitro and in vivo data?
Advanced Research Focus
Example : In vitro enzyme inhibition (IC₅₀ = 50 nM) vs. poor in vivo efficacy:
Pharmacokinetic Profiling : Assess plasma stability (e.g., CYP450 metabolism of tetrahydroquinoline ).
Prodrug Design : Mask polar groups (e.g., esterify amides) to improve bioavailability .
Tissue Distribution Studies : Radiolabel the compound to track accumulation discrepancies (e.g., poor CNS penetration despite target presence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
